Phelligridimer A
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Description
Phelligridimer A is a macrocycle isolated from the fungus Phellinus igniarius and has been shown to exhibit antioxidant activity. It has a role as an antioxidant and a fungal metabolite. It is a polyphenol, a furopyran, a delta-lactone and a macrocycle.
Scientific Research Applications
Antioxidant Activity
Phelligridimer A, a macrocyclic metabolite from the fungus Phellinus igniarius, has shown notable antioxidant activity. It was found to possess an IC50 of 10.2 µM in antioxidant tests, indicating its potential as a natural antioxidant compound. However, it was inactive against various human cancer cell lines and enzymes, such as PTP1B and thrombin, at certain concentrations (Wang et al., 2005).
Anti-inflammatory and Regenerative Properties
Research on related compounds such as Phelligridin D, a hispidin analogue from Phellinus baumii, has demonstrated anti-inflammatory effects and potential in supporting periodontal regeneration. These properties could have implications for this compound, given the structural similarities and common source in medicinal fungi (Kim et al., 2018).
Potential in Assisted Reproductive Technology
Although not directly involving this compound, studies on Phelligridin D have shown effects on boar sperm viability, suggesting a potential area of exploration for this compound in assisted reproductive technologies or as a model compound for studying reproductive biology (Yi et al., 2016).
Biogenetic Study and Synthetic Approaches
The study of this compound’s biogenesis and synthetic pathways is vital for understanding its formation and potential for synthesis in laboratory settings. Research on its structure and possible biogenetic origins can provide insights into the natural processes of medicinal fungi and guide synthetic approaches for pharmaceutical applications (Cooper & Wright, 2013).
Efficient Isolation Techniques
Effective isolation methods for compounds like this compound are crucial for its study and application. Research has been conducted on the isolation of similar compounds from fermentation broths, which could be applicable to this compound. These techniques are essential for its purification and subsequent study or use (Wang et al., 2020).
Properties
Molecular Formula |
C52H32O20 |
---|---|
Molecular Weight |
976.8 g/mol |
IUPAC Name |
(2S,3S,10E,22S,23S,30E)-3,23-bis(3,4-dihydroxyphenyl)-14,15,34,35,42,45-hexahydroxy-4,8,20,24,28,40-hexaoxanonacyclo[36.2.2.218,21.15,9.125,29.02,6.012,17.022,26.032,37]hexatetraconta-1(41),5,9(46),10,12,14,16,18(45),21(44),25,29(43),30,32,34,36,38(42)-hexadecaene-7,19,27,39-tetrone |
InChI |
InChI=1S/C52H32O20/c53-27-7-3-21(11-29(27)55)47-43-40-18-36(62)42(50(64)72-40)26-16-34(60)32(58)10-20(26)2-6-24-14-38-46(52(66)68-24)44(48(70-38)22-4-8-28(54)30(56)12-22)39-17-35(61)41(49(63)71-39)25-15-33(59)31(57)9-19(25)1-5-23-13-37(69-47)45(43)51(65)67-23/h1-18,43-44,47-48,53-62H/b5-1+,6-2+/t43-,44-,47+,48+/m0/s1 |
InChI Key |
CJFXDDUPHVDEGG-WBQDRZHYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2OC3=C4[C@@H]2C5=CC(=C(C6=CC(=C(C=C6/C=C/C7=CC8=C([C@H](C9=CC(=C(C1=CC(=C(C=C1/C=C/C(=C3)OC4=O)O)O)C(=O)O9)O)[C@H](O8)C1=CC(=C(C=C1)O)O)C(=O)O7)O)O)C(=O)O5)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C3C4=CC(=C(C5=CC(=C(C=C5C=CC6=CC7=C(C(C(O7)C8=CC(=C(C=C8)O)O)C9=CC(=C(C1=CC(=C(C=C1C=CC1=CC(=C3C(=O)O1)O2)O)O)C(=O)O9)O)C(=O)O6)O)O)C(=O)O4)O)O)O |
Synonyms |
phelligridimer A |
Origin of Product |
United States |
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